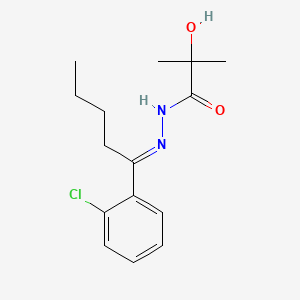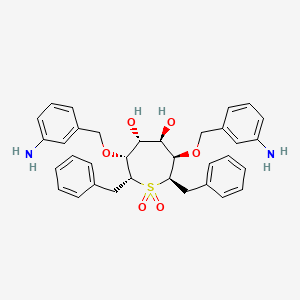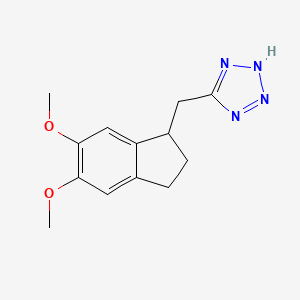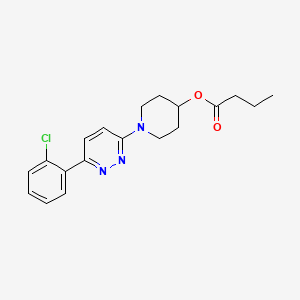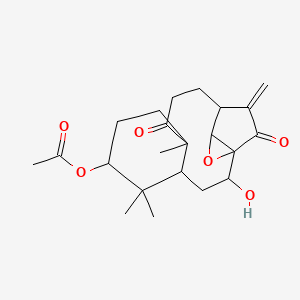
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, a methoxy group, and a substituted ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-methyl-5-pyrimidinecarboxamide
- 2-Amino-4-methoxymethyl-5-pyrimidinecarboxylic acid
- 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
72412-39-6 |
|---|---|
Molekularformel |
C16H21N5O2 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
2-amino-N-[2-[benzyl(methyl)amino]ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H21N5O2/c1-21(11-12-6-4-3-5-7-12)9-8-18-14(22)13-10-19-16(17)20-15(13)23-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,22)(H2,17,19,20) |
InChI-Schlüssel |
HQCJGVOODMEERG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCNC(=O)C1=CN=C(N=C1OC)N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


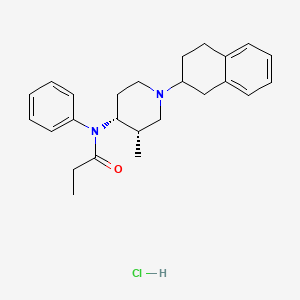




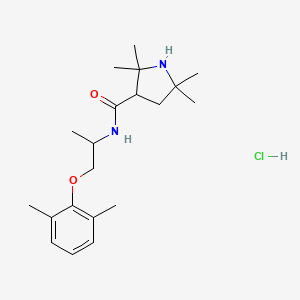
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)

